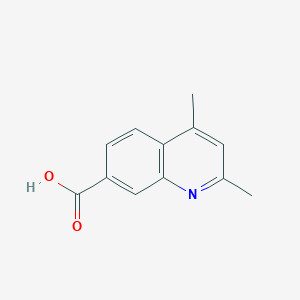

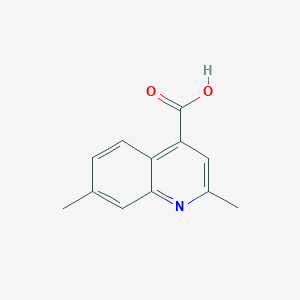

2,7-Dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylquinoline-4-carboxylic acid (DMQC) is an organic compound that is used in a variety of scientific fields, including organic synthesis and biochemistry. DMQC is a white solid that has a melting point of 135-137°C and a boiling point of 197-199°C. It is soluble in water, alcohol, and chloroform, and is insoluble in ether. DMQC is a versatile reagent that has many applications in the laboratory, including as a catalyst, solubilizing agent, and solvent.

Scientific Research Applications

Synthesis and Potential Applications

Heterocyclic Compound Synthesis : Heterocyclic compounds, including derivatives of 2,7-dimethylquinoline-4-carboxylic acid, are critical in the pharmaceutical industry and material science. These compounds serve as precursors for analytical reagents, ligands, dyestuffs, bioindicators, and active pharmaceutical ingredients. Their synthesis, as explored in studies, involves condensation reactions forming new heterocyclic compounds, which are tested for potential anticancer properties and activity against viruses like HIV (Aydemir & Kaban, 2018).

Photolabile Protecting Groups : Derivatives of 2,7-dimethylquinoline-4-carboxylic acid have been used to develop new photolabile protecting groups for carboxylic acids. These groups are essential for temporally controlling the release of bioactive molecules in biological research and therapeutic applications. Such derivatives show increased solubility and low fluorescence, making them suitable for in vivo use, particularly in sensitive biological experiments (Fedoryak & Dore, 2002).

Organic Synthesis : The versatility of 2,7-dimethylquinoline-4-carboxylic acid derivatives in organic synthesis is highlighted by their use in creating complex molecules. These derivatives facilitate the formation of compounds with potential pharmacological activities, including anticancer and antimicrobial properties. The synthesis techniques vary from microwave-irradiated methods to palladium-catalyzed decarboxylative cycloadditions, showcasing the compound's adaptability in organic chemistry (Rudenko et al., 2012).

Luminescent Materials : Complexes derived from 2,7-dimethylquinoline-4-carboxylic acid exhibit extraordinary photophysical properties. These materials are researched for their potential applications in OLEDs (Organic Light-Emitting Diodes) and other photonic devices due to their significant emission quantum yields and excited life times. Such studies pave the way for the development of new luminescent materials with applications in displays and lighting (Małecki et al., 2015).

Pharmacological Research : Beyond the synthesis and material science applications, derivatives of 2,7-dimethylquinoline-4-carboxylic acid are also explored for their pharmacological potential. These compounds have been studied for their cytotoxic activities, offering a foundation for developing new anticancer agents. The research underscores the critical role of these derivatives in medicinal chemistry, contributing to the advancement of cancer therapy (Zhang et al., 2003).

properties

IUPAC Name |

2,7-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCQYBHJLONXFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=C2C=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586122 |

Source

|

| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethylquinoline-4-carboxylic acid | |

CAS RN |

892674-22-5 |

Source

|

| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

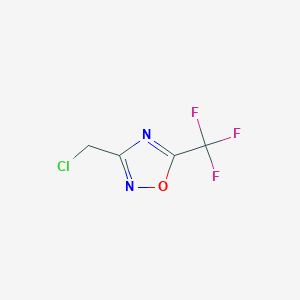

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)